Loline

Description

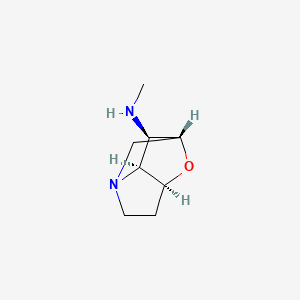

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMNROCQHKJDAQ-FKSUSPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25161-91-5 | |

| Record name | Loline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25161-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC997T2WZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Loline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loline alkaloids are a fascinating class of saturated 1-aminopyrrolizidines characterized by an unusual C2-C7 ether bridge. Primarily produced by endophytic fungi of the Epichloë genus in a symbiotic relationship with cool-season grasses such as tall fescue (Festuca arundinacea) and perennial ryegrass (Lolium perenne), these compounds exhibit potent insecticidal and insect-deterrent properties.[1][2][3] This guide provides an in-depth overview of the discovery, isolation, and quantification of this compound alkaloids, tailored for professionals in research and drug development.

Historical Perspective and Discovery

The journey of this compound alkaloid discovery began in 1892 with the isolation of a compound from darnel ryegrass (Lolium temulentum), initially named "temuline" and later identified as northis compound.[1] However, it was the pioneering work of Russian researchers in the 1950s and 1960s that established the fundamental structure of "this compound" and identified its characteristic 2,7-ether bridge.[1] Subsequent research has unveiled a diverse family of this compound derivatives, primarily differing by the substituents on the C-1 amino group, including N-formylthis compound (NFL), N-acetylthis compound (NAL), and N-acetylnorthis compound (NANL).[1][4]

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex process primarily governed by a cluster of genes known as the LOL gene cluster within the endophytic fungus.[5][6] The pathway initiates from the amino acid precursors L-proline and L-homoserine.[1] A series of enzymatic reactions, catalyzed by proteins encoded by the LOL genes, leads to the formation of the characteristic pyrrolizidine ring and the subsequent modifications of the C-1 amino group. Interestingly, the final chemical diversity of this compound alkaloids can also be influenced by the host plant, which can possess enzymes, such as acetyltransferases, that modify the fungal-derived this compound core.[1][2]

References

- 1. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal this compound Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gene Clusters for Insecticidal this compound Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of this compound alkaloid gene clusters across fungal endophytes: predicting the co-regulatory sequence motifs and the evolutionary history - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Loline Alkaloid Biosynthesis in Endophytes

Introduction

This compound alkaloids are a class of insecticidal and insect-deterrent 1-aminopyrrolizidines produced by endophytic fungi of the genus Epichloë (formerly Neotyphodium). These fungi engage in a mutualistic symbiosis with cool-season grasses, such as fescue (Festuca spp.) and ryegrass (Lolium spp.).[1] The production of this compound alkaloids by the endophyte provides the host grass with protection against a wide range of insect herbivores.[1] Structurally, lolines are characterized by a saturated pyrrolizidine ring system with an uncommon ether bridge between carbons C-2 and C-7.[2] The diversity of this compound alkaloids arises from various substitutions at the C-1 amino group, including methyl, formyl, and acetyl groups.[2] This guide provides a comprehensive overview of the this compound alkaloid biosynthesis pathway, the underlying genetics, quantitative data on their production, and key experimental protocols for their study.

The this compound Alkaloid Biosynthesis Pathway

The biosynthesis of this compound alkaloids is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the LOL gene cluster. The pathway begins with the condensation of two amino acid precursors, L-proline and L-homoserine.

The key steps in the pathway are as follows:

-

Initiation: The pathway is initiated by the condensation of L-proline and L-homoserine to form the first committed intermediate, N-(3-amino-3-carboxy)propylproline (NACPP). This reaction is catalyzed by a PLP-dependent enzyme encoded by the lolC gene.[3]

-

Cyclization and Decarboxylation: A series of subsequent steps, including decarboxylations and cyclizations, lead to the formation of the core pyrrolizidine ring structure, yielding the intermediate exo-1-aminopyrrolizidine.[3][4]

-

Acetylation: The exo-1-aminopyrrolizidine is then acetylated to form exo-1-acetamidopyrrolizidine.

-

Ether Bridge Formation: The characteristic C2-C7 ether bridge is formed by the action of the non-heme iron oxygenase, LolO, which oxidizes exo-1-acetamidopyrrolizidine to yield N-acetylnorthis compound (NANL), the first fully cyclized this compound alkaloid.[2]

-

Diversification: From NANL, a variety of other this compound alkaloids are produced through the action of several enzymes:

-

Deacetylation: LolN, an N-acetamidase, removes the acetyl group from NANL to produce northis compound.[2]

-

Methylation: LolM, a methyltransferase, catalyzes the stepwise methylation of northis compound to this compound and then to N-methylthis compound (NML).[2]

-

Formylation: The cytochrome P450 monooxygenase, LolP, is responsible for the conversion of NML to N-formylthis compound (NFL), which is often the most abundant this compound alkaloid.[2]

-

Acetylation by Host Plant: Interestingly, the host plant can also contribute to this compound diversification. A plant acetyltransferase can convert this compound to N-acetylthis compound (NAL).[2]

-

Genetic Basis of this compound Alkaloid Biosynthesis: The LOL Gene Cluster

Quantitative Analysis of this compound Alkaloids

The concentration and composition of this compound alkaloids can vary significantly depending on the host grass species, the endophyte strain, and environmental conditions. N-formylthis compound (NFL) is often the most abundant, followed by N-acetylthis compound (NAL) and N-acetylnorthis compound (NANL).

Table 1: this compound Alkaloid Concentrations in Tall Fescue (Festuca arundinacea) Infected with Different Neotyphodium Endophytes.[7]

| Endophyte Strain | NFL (µg/g) | NAL (µg/g) | NANL (µg/g) |

| Wild type | 276 (28) | 129 (15) | 59 (7) |

| AR501 | 129 (16) | 0 (0) | 0 (0) |

| AR506 | 136 (22) | 68 (11) | 33 (5) |

| AR512 | 165 (30) | 158 (29) | 42 (8) |

| AR513 | 412 (69) | 389 (65) | 100 (17) |

| AR542 | 0 (0) | 0 (0) | 114 (12) |

| Data are presented as mean (standard error). |

Table 2: this compound Alkaloid Concentrations in Meadow Fescue (Festuca pratensis) Infected with Different Neotyphodium Endophytes.[7]

| Endophyte Strain | NFL (µg/g) | NAL (µg/g) | NANL (µg/g) |

| AR501 | 384 (43) | 128 (14) | 48 (5) |

| AR506 | 296 (28) | 104 (10) | 35 (3) |

| AR512 | 267 (31) | 67 (8) | 28 (3) |

| AR548 | 1043 (104) | 261 (26) | 92 (9) |

| Data are presented as mean (standard error). |

Table 3: this compound Alkaloid Concentrations in Perennial Ryegrass (Lolium perenne) Infected with a Neotyphodium Endophyte.[7]

| Endophyte Strain | NFL (µg/g) | NAL (µg/g) | NANL (µg/g) |

| AR501 | 13 (2) | 0 (0) | 0 (0) |

| Data are presented as mean (standard error). |

Key Experimental Protocols

Extraction and Quantification of this compound Alkaloids by LC-MS/MS

A reliable method for the extraction and quantification of this compound alkaloids is crucial for research in this field. The following protocol is adapted from Adhikari et al. (2016).[4]

1. Sample Preparation:

-

Freeze-dry plant material (leaves, stems, or seeds).

-

Grind the freeze-dried material to a fine powder.

2. Extraction:

-

Weigh approximately 50 mg of powdered sample into a centrifuge tube.

-

Add 1 mL of extraction solvent (isopropanol:water, 1:1, v/v).

-

Shake vigorously for 1 hour at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an LC-MS vial.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI+) mode.

-

Quantification: Use multiple reaction monitoring (MRM) to detect and quantify specific this compound alkaloids. Develop a calibration curve using certified reference standards for each this compound analog.

Functional Genomics: Gene Silencing using RNA Interference (RNAi)

RNA interference is a powerful tool to investigate the function of specific genes in the this compound alkaloid biosynthesis pathway. The following is a generalized protocol for RNAi in filamentous fungi, which can be adapted for Epichloë species.

1. Vector Construction:

-

Design a hairpin RNAi construct targeting the gene of interest (e.g., lolC). This typically involves cloning an inverted repeat of a portion of the gene's coding sequence, separated by an intron, into a fungal expression vector under the control of a strong constitutive promoter.

2. Fungal Transformation:

-

Prepare protoplasts from the Epichloë endophyte.

-

Transform the protoplasts with the RNAi vector, often using a method like polyethylene glycol (PEG)-mediated transformation.

-

Select for transformed fungal colonies on a selective medium.

3. Analysis of Transformants:

-

Molecular Verification: Confirm the integration of the RNAi construct into the fungal genome using PCR.

-

Gene Expression Analysis: Measure the transcript level of the target gene in the RNAi transformants and a control (transformed with an empty vector) using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.

-

Metabolite Analysis: Extract and quantify this compound alkaloids from the RNAi transformants and controls using LC-MS/MS or GC to determine the effect of gene silencing on the alkaloid profile.

References

- 1. Epichloë Endophyte Infection Rates and Alkaloid Content in Commercially Available Grass Seed Mixtures in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translocation of this compound Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Levels and tissue distribution of this compound alkaloids in endophyte-infected Festuca pratensis [agris.fao.org]

- 6. Gene Clusters for Insecticidal this compound Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

identifying loline-producing fungal endophytes

An In-depth Technical Guide to Identifying Loline-Producing Fungal Endophytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal endophytes, microorganisms that reside within plant tissues without causing apparent disease, represent a vast and largely untapped source of novel bioactive compounds. Among these are the this compound alkaloids, a class of insecticidal and insect-deterrent 1-aminopyrrolizidines produced by endophytic fungal symbionts of the genus Epichloë (anamorph: Neotyphodium).[1] These endophytes form mutualistic relationships with various cool-season grasses, and the lolines they produce confer significant protection against insect herbivores.[1][2] The unique structure of this compound alkaloids, featuring a saturated pyrrolizidine ring with a characteristic C-2 to C-7 ether bridge, makes them a subject of interest for agricultural applications and drug discovery.[2][3]

This guide provides a comprehensive technical overview of the methodologies required to isolate, identify, and characterize this compound-producing fungal endophytes. It covers the integrated workflow from endophyte isolation and culturing to the chemical and molecular analyses required to confirm this compound production potential.

An Integrated Workflow for Identification

The identification of this compound-producing endophytes is a multi-step process that combines classical microbiology with modern analytical and molecular techniques. The workflow begins with the isolation of the fungus from host plant tissue, followed by chemical analysis to detect this compound alkaloids and molecular screening to identify the genetic potential for their biosynthesis.

Caption: Integrated workflow for identifying this compound-producing endophytes.

Experimental Protocols

Isolation and Culture of Fungal Endophytes

The successful isolation of endophytic fungi requires the stringent removal of surface-dwelling (epiphytic) microorganisms.[4]

Objective: To isolate pure cultures of fungal endophytes from internal plant tissues.

Materials:

-

Healthy plant tissue (leaves, stems, seeds)

-

75% Ethanol

-

Sodium hypochlorite solution (e.g., 1.3% available chlorine)[5]

-

Sterile deionized water

-

Potato Dextrose Agar (PDA) supplemented with an antibacterial agent (e.g., streptomycin)[4][6]

-

Sterile scalpels, forceps, and Petri dishes

-

Laminar flow hood

Methodology:

-

Sample Preparation: Thoroughly wash plant materials under running tap water. Under sterile conditions, cut the tissue into small segments (approx. 5 mm x 5 mm).[5]

-

Surface Sterilization: Sequentially immerse the plant segments in:

-

Rinsing: Rinse the sterilized segments three times with sterile deionized water to remove any residual sterilizing agents.[5]

-

Sterility Check: To validate the sterilization process, make an imprint of a few surface-sterilized plant segments onto a PDA plate. No microbial growth should occur.[5]

-

Plating: Aseptically place the sterilized segments onto PDA plates containing an antibiotic. Ensure segments are spaced adequately to allow for distinct colony growth.[6]

-

Incubation: Seal the plates and incubate them in the dark at 25-28°C for 2-4 weeks. Monitor daily for the emergence of fungal hyphae from the plant tissue.[5][7]

-

Purification: Once fungal growth is observed, use the hyphal tip method to transfer a single isolate to a fresh PDA plate. This involves excising a small piece of agar containing the leading edge of the fungal colony and placing it on a new plate. Repeat as necessary to obtain a pure culture.[5]

Chemical Analysis of this compound Alkaloids

Once a pure culture is obtained, it can be screened for the production of lolines. Alternatively, the host plant tissue can be analyzed directly. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods used.[8][9]

Objective: To extract and quantify this compound alkaloids from fungal cultures or plant material.

Protocol: this compound Extraction and GC Analysis (Adapted from[10])

-

Sample Preparation: Lyophilize and grind 100 mg of plant tissue or fungal mycelium.

-

Extraction: Add 1 mL of dichloroethane and 50 µL of a methanol-water-ammonia solution (40% methanol by volume, 5% ammonia by weight) to the sample.

-

Incubation: Shake or vortex the mixture for 60 minutes.

-

Filtration: Filter the extract to remove solid debris.

-

Analysis: Analyze the resulting extract for this compound content by capillary gas chromatography, typically using a flame ionization detector (FID) or a mass spectrometer (MS). N-formylthis compound (NFL), N-acetylthis compound (NAL), and N-acetylnorthis compound (NANL) are the most commonly quantified derivatives.[10][11]

Comparison of Analytical Methods: While GC-based methods are well-established, LC-MS/MS offers improved sensitivity and requires less sample preparation.[12][13][14]

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

| Principle | Separates volatile compounds based on boiling point and polarity. | Separates compounds based on polarity; high specificity from tandem MS. |

| Sample Prep | May require derivatization for less volatile compounds. | Minimal sample preparation needed.[13] |

| Sensitivity | Good sensitivity. | High sensitivity and accuracy.[13][14] |

| Analysis Time | Longer run times. | Shorter analysis time.[12] |

| Advantages | Robust, well-established libraries for identification. | Excellent for complex matrices, high throughput.[14] |

| References | [9][12] | [12][13][14] |

Molecular Detection of this compound Biosynthesis Genes

The biosynthesis of this compound alkaloids is governed by a cluster of genes, designated LOL.[15] The presence of key genes in this cluster, such as lolC, can serve as a reliable genetic marker for an endophyte's potential to produce lolines.[2]

Objective: To screen fungal DNA for the presence of this compound biosynthesis genes using the Polymerase Chain Reaction (PCR).

Methodology:

-

DNA Extraction: Extract high-quality genomic DNA from a pure fungal culture.

-

Primer Design: Design PCR primers that specifically target a conserved region of a key LOL gene (e.g., lolC). The presence of lolA and lolC genes has been shown to correlate strictly with this compound production.[16]

-

PCR Amplification: Perform PCR using the extracted fungal DNA as a template and the designed primers.

-

Reaction Components: DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Cycling Conditions: An initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature should be optimized for the specific primer pair.

-

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the target LOL gene.

-

Confirmation (Optional): For definitive confirmation, the PCR product can be excised from the gel, purified, and sequenced. The resulting sequence can be compared to known LOL gene sequences using a tool like BLAST.[17]

The this compound Biosynthesis Pathway

The this compound alkaloid backbone is synthesized from the amino acids L-proline and L-homoserine.[1] The core structure is then modified by a series of enzymatic reactions, encoded by the LOL gene cluster, to produce a variety of this compound derivatives.[18][19] The presence or absence of functional genes in the latter part of the pathway determines which specific lolines accumulate.[18]

Caption: The this compound alkaloid biosynthesis pathway in Epichloë species.

Key Enzymes in this compound Diversification:

-

LolO: A non-heme iron oxygenase responsible for the critical C2-C7 ether bridge formation.[3][20]

-

LolN: An acetamidase that deacetylates N-acetylnorthis compound (NANL) to form northis compound.[18][19]

-

LolM: A methyltransferase that performs sequential methylations, converting northis compound to this compound, and this compound to N-methylthis compound (NML).[18][19]

-

LolP: A cytochrome P450 monooxygenase that oxidizes NML to produce the highly abundant N-formylthis compound (NFL).[18]

-

Plant Acetyltransferase: Interestingly, the host plant can contribute to this compound diversity by acetylating this compound to form N-acetylthis compound (NAL), demonstrating a true symbiotic interaction in metabolite synthesis.[18]

Quantitative Data and Bioactivity

The concentration and composition of this compound alkaloids vary significantly depending on the specific endophyte strain and host grass species.[21][22] These quantitative differences have direct implications for the level of insect resistance conferred to the host plant.

This compound Alkaloid Concentrations in Host Plants

The following table summarizes representative concentrations of the three major this compound derivatives found in various endophyte-grass associations.

| Endophyte Isolate | Host Grass Species | N-Formylthis compound (NFL) (µg/g) | N-Acetyl this compound (NAL) (µg/g) | N-Acetyl Northis compound (NANL) (µg/g) | Reference |

| Wild type N. coenophialum | Tall Fescue | 1043 | 351 | 91 | [22] |

| AR501 | Tall Fescue | 177 | 68 | 0 | [22] |

| AR506 | Tall Fescue | 265 | 84 | 0 | [22] |

| AR501 | Meadow Fescue | 129 | 0 | 0 | [10] |

| Wild type N. lolii | Perennial Ryegrass | 0 | 0 | 0 | [10] |

Insecticidal Activity of this compound Alkaloids

Lolines are toxic and deterrent to a broad range of insects.[1][23] The specific derivative of this compound can influence its level of toxicity.

| This compound Derivative | Insect Species | Bioassay Metric | Value | Reference |

| N-formylthis compound | Greenbug (Schizaphis graminum) | LC₅₀ | Similar to nicotine sulfate | [23][24] |

| N-acetylthis compound | Greenbug (Schizaphis graminum) | LC₅₀ | Similar to nicotine sulfate | [23][24] |

| N-methylthis compound | Greenbug (Schizaphis graminum) | LC₅₀ | Similar to nicotine sulfate | [23][24] |

| N-formylthis compound | Bird cherry-oat aphid (Rhopalosiphum padi) | LC₅₀ | 1-20 µg/mL | [1] |

| N-acetylthis compound | Large milkweed bug (Oncopeltus fasciatus) | LC₅₀ | 1-20 µg/mL | [1] |

| Alkaloid Extract (NFL, NAL, this compound) | Horn fly (Haematobia irritans) larvae | Mortality | 100% | [25] |

Conclusion

The identification of this compound-producing fungal endophytes is a systematic process that relies on an integrated approach. By combining robust protocols for fungal isolation with sensitive analytical techniques for chemotyping (LC-MS/MS or GC-MS) and specific molecular methods for genotyping (PCR for LOL genes), researchers can efficiently screen and identify promising endophyte strains. The potent insecticidal properties of this compound alkaloids make these endophytes valuable assets for developing sustainable pest management strategies in agriculture and provide unique chemical scaffolds for potential drug development. The continued exploration of endophyte biodiversity promises to uncover new this compound derivatives and other novel natural products.

References

- 1. This compound alkaloid - Wikipedia [en.wikipedia.org]

- 2. Gene Clusters for Insecticidal this compound Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]

- 5. Isolation of endophytic fungi [protocols.io]

- 6. Video: Isolation, Characterization, and Total DNA Extraction to Identify Endophytic Fungi in Mycoheterotrophic Plants [jove.com]

- 7. Methods used for the study of endophytic fungi: a review on methodologies and challenges, and associated tips - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of this compound Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. Identification and Quantification of this compound-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. "this compound ALKALOID BIOSYNTHESIS GENE EXPRESSION IN EPICHLOE ENDOPHYTES OF" by DONG-XIU ZHANG [uknowledge.uky.edu]

- 16. Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expressed sequence tags and genes associated with this compound alkaloid expression by the fungal endophyte Neotyphodium uncinatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal this compound Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 19. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal this compound Alkaloids in Grass-Epichloë Symbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ether bridge formation in this compound alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] THE PRODUCTION OF this compound ALKALOIDS IN ARTIFICIAL AND NATURAL GRASS/ENDOPHYTE ASSOCIATIONS | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. jes [jes.kglmeridian.com]

- 24. jes [jes.kglmeridian.com]

- 25. Antifeedant Effects and Repellent Activity of this compound Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Complex World of Loline Alkaloids: A Deep Dive into Their Natural Distribution in Grasses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Loline alkaloids, a class of saturated 1-aminopyrrolizidines, represent a fascinating and ecologically significant group of natural products. Produced through a symbiotic relationship between endophytic fungi of the genus Epichloë and various cool-season grasses, these compounds confer significant protection against insect herbivory. This technical guide provides a comprehensive overview of the natural distribution of this compound alkaloids in grasses, detailing their quantitative levels, the experimental protocols for their analysis, and the intricacies of their biosynthetic pathways.

I. Natural Distribution and Quantitative Analysis

This compound alkaloids are predominantly found in grasses belonging to the Festuca (fescue) and Lolium (ryegrass) genera that are infected with Epichloë endophytes. The production and accumulation of these alkaloids are influenced by a complex interplay between the host grass species, the specific endophyte strain, the plant tissue type, and environmental conditions.

The primary this compound alkaloids encountered are N-formylthis compound (NFL), N-acetylthis compound (NAL), and N-acetylnorthis compound (NANL). Of these, NFL is often the most abundant. Total this compound concentrations can be substantial, in some cases constituting up to 2% of the plant's dry weight.

Data Presentation: this compound Alkaloid Concentrations in Various Grass Species

The following tables summarize the quantitative data on this compound alkaloid concentrations from various studies, providing a comparative look at their distribution.

Table 1: this compound Alkaloid Concentrations in Meadow Fescue (Festuca pratensis) Infected with Different Neotyphodium Endophyte Strains

| Endophyte Strain | N-formylthis compound (NFL) (µg/g) | N-acetylthis compound (NAL) (µg/g) | N-acetylnorthis compound (NANL) (µg/g) |

| AR548 | High Concentrations | High Concentrations | Present |

| AR512 | Low Concentrations | Low Concentrations | Present |

| AR29 | Not Detected | Not Detected | Not Detected |

| AR555 | Not Detected | Not Detected | Not Detected |

| AR583 | Not Detected | Not Detected | Not Detected |

Data from a study on artificially created grass/endophyte associations, highlighting the significant influence of the endophyte strain on this compound production.[1][2]

Table 2: this compound Alkaloid Concentrations in Tall Fescue (Festuca arundinacea 'Kentucky 31') Infected with Different Neotyphodium Endophyte Taxa

| Endophyte Taxon | N-formylthis compound (NFL) (µg/g ± SE) | N-acetylthis compound (NAL) (µg/g ± SE) | N-acetylnorthis compound (NANL) (µg/g ± SE) |

| N. coenophialum (Wild type) | 1043 ± 236 | 351 ± 81 | 91 ± 62 |

| FaTG-3 (AR501) | 177 ± 33 | 68 ± 16 | 0 ± 0 |

| FaTG-3 (AR506) | 265 ± 65 | 84 ± 23 | 0 ± 0 |

This table demonstrates the variability in this compound concentrations produced by different endophyte taxa within the same host cultivar.[1][2]

Table 3: this compound Alkaloid Concentrations in Perennial Ryegrass (Lolium perenne) Infected with Different Neotyphodium Endophytes

| Endophyte Strain | N-formylthis compound (NFL) (µg/g ± SE) | N-acetylthis compound (NAL) (µg/g ± SE) | N-acetylnorthis compound (NANL) (µg/g ± SE) |

| Wild type | 0 | 0 | 0 |

| AR501 | 129 ± 16 | 0 | 0 |

This data suggests that perennial ryegrass is generally a lower producer of this compound alkaloids compared to fescues, even when artificially infected with a this compound-producing endophyte.[1][2]

Table 4: Tissue-Specific Distribution of this compound Alkaloids in Endophyte-Infected Meadow Fescue (Festuca pratensis)

| Plant Tissue | Total this compound Alkaloid Concentration |

| Young Leaves (early spring) | Highest Concentration |

| Panicles (spikelets, seeds) | High Concentration |

| Leaf Pseudostems (late summer/autumn) | High Concentration |

| Mature Leaves | Lower Concentration |

| Roots | Present (translocated) |

This compound alkaloid concentrations are not uniform throughout the plant, with higher levels found in younger, more vulnerable tissues and reproductive structures.[3][4]

II. Experimental Protocols for this compound Alkaloid Analysis

Accurate quantification of this compound alkaloids is crucial for research and quality control. Several analytical techniques have been developed and refined for this purpose, with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

A. Sample Preparation and Extraction

A robust extraction method is the foundation of reliable analysis. A highly effective and widely used method is a shaking extraction with an isopropanol/water solvent.

Detailed Methodology: Isopropanol/Water Shaking Extraction

-

Sample Collection and Preparation: Collect grass samples and immediately freeze-dry them to prevent degradation of the alkaloids. Grind the lyophilized tissue to a fine powder to ensure efficient extraction.

-

Extraction Solvent: Prepare a solution of isopropanol and water.

-

Extraction Procedure: a. Weigh a precise amount of the powdered grass sample (e.g., 100 mg) into a suitable tube. b. Add a measured volume of the isopropanol/water extraction solvent. c. Securely cap the tubes and place them on a shaker for a defined period (e.g., 1-2 hours) at room temperature to ensure thorough extraction. d. Centrifuge the samples to pellet the solid plant material.

-

Filtration: Carefully transfer the supernatant to a clean tube, passing it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Sample Storage: Store the filtered extract at a low temperature (e.g., -20°C) until analysis to maintain stability.

This method has been shown to be superior due to its high sensitivity, accuracy, and precision.[1][5][6][7]

B. Analytical Techniques

1. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-FID (Flame Ionization Detection) and GC-MS have been the workhorses for this compound alkaloid analysis.

Detailed Methodology: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the filtered extract into the GC inlet in splitless mode.

-

Temperature Program:

-

Initial oven temperature: e.g., 100°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a steady rate (e.g., 10-15°C/minute) to a final temperature of e.g., 280-300°C.

-

Hold: Maintain the final temperature for several minutes to ensure all compounds have eluted.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: Acquire mass spectra over a range that includes the molecular ions and characteristic fragments of the target this compound alkaloids.

-

-

Quantification: Use external or internal standards for the quantification of each this compound alkaloid.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a more sensitive and specific method for the identification and quantification of this compound alkaloids.

Detailed Methodology: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using two solvents, typically:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with a small amount of acid.

-

-

Gradient Program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over the course of the run to elute the alkaloids.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each this compound alkaloid and monitoring for a specific product ion after fragmentation.

-

-

Quantification: Generate a calibration curve using certified reference standards for each this compound alkaloid to ensure accurate quantification.

The LC-MS/MS method offers shorter sample handling times and fewer preparation steps compared to GC-based methods.[1][5][6][7]

III. This compound Alkaloid Biosynthesis and Signaling Pathways

The biosynthesis of this compound alkaloids is a complex process primarily governed by a cluster of genes in the endophytic fungus, known as the LOL gene cluster. This cluster contains the necessary genes for the enzymatic reactions that build the this compound backbone and perform subsequent chemical modifications.

Key Genes and Enzymes in the this compound Biosynthetic Pathway:

-

LOL Gene Cluster: A set of genes responsible for the entire biosynthetic pathway.

-

LolC: Believed to catalyze the initial condensation of L-proline and L-homoserine, the primary precursors of the this compound structure.[7][8]

-

LolO: An oxygenase responsible for the formation of the characteristic ether bridge in the this compound molecule.[8]

-

LolN: An N-acetamidase that deacetylates N-acetylnorthis compound to northis compound.[8]

-

LolM: A methyltransferase that catalyzes the methylation of northis compound to this compound and further to N-methylthis compound.[8]

-

LolP: A cytochrome P450 monooxygenase that converts N-methylthis compound to N-formylthis compound.[7][8]

-

Plant Acetyltransferase: Interestingly, the final conversion of this compound to N-acetylthis compound is catalyzed by an enzyme from the host grass, not the endophyte.[6][9]

Mandatory Visualizations

Diagram of the this compound Alkaloid Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound alkaloids, highlighting the roles of fungal enzymes from the LOL gene cluster and a host plant acetyltransferase.

Diagram of the Experimental Workflow for this compound Alkaloid Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levels and tissue distribution of this compound alkaloids in endophyte-infected Festuca pratensis [agris.fao.org]

- 5. Identification and Quantification of this compound-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal this compound Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 7. This compound alkaloid - Wikipedia [en.wikipedia.org]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. researchgate.net [researchgate.net]

Unveiling the Blueprint: A Technical Guide to Identifying Loline Alkaloid Biosynthesis Gene Clusters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loline alkaloids, a class of insecticidal and insect-deterrent natural products, are synthesized by endophytic fungi of the genera Epichloë and Neotyphodium. These fungi form mutualistic relationships with various grass species, providing protection against insect herbivores. The unique chemical structure of lolines, featuring a 1-aminopyrrolizidine ring with an ether bridge, has garnered significant interest for its potential applications in agriculture and drug development. Understanding the genetic basis of this compound biosynthesis is paramount for harnessing this potential. This technical guide provides an in-depth overview of the identification and characterization of the this compound alkaloid biosynthesis (LOL) gene cluster, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular pathways and workflows.

The LOL Gene Cluster: A Coordinated System for this compound Synthesis

The biosynthesis of this compound alkaloids is orchestrated by a cluster of genes, collectively known as the LOL cluster. In the fungal symbiont Neotyphodium uncinatum, two homologous gene clusters, LOL-1 and LOL-2, have been identified as being associated with this compound alkaloid production.[1] The core LOL cluster contains a suite of genes encoding enzymes responsible for the stepwise conversion of precursor amino acids into the complex this compound structure. The coordinated expression of these genes is crucial for the efficient production of these protective alkaloids.

Table 1: Genes of the LOL Cluster and Their Putative Functions in this compound Alkaloid Biosynthesis

| Gene | Predicted Enzyme Product | Putative Function |

| lolC | PLP-dependent enzyme | Catalyzes the initial condensation of L-proline and L-homoserine.[2][3] |

| lolF | Redox enzyme | Involved in oxidation/reduction reactions in the pathway.[1] |

| lolD | PLP-dependent enzyme | Acts on primary amine-containing substrates.[1] |

| lolO | 2-oxoglutarate-dependent non-heme iron oxygenase | Catalyzes the formation of the characteristic ether bridge.[2] |

| lolA | Amino acid-binding protein | Role is not fully clear but likely binds amino acids.[1] |

| lolU | Regulatory protein | Contains a DNA-binding site signature, suggesting a regulatory role.[1] |

| lolP | Cytochrome P450 monooxygenase | Required for the oxygenation of N-methylthis compound to N-formylthis compound.[2][3] |

| lolT | PLP-dependent enzyme | Acts on primary amine-containing substrates.[1] |

| lolE | Redox enzyme | Involved in oxidation/reduction reactions in the pathway.[1] |

| lolN | Acetamidase (deacetylase) | Required for the deacetylation of N-acetylnorthis compound.[2] |

| lolM | Methyltransferase | Involved in the methylation steps of the this compound backbone.[2] |

Quantitative Analysis of this compound Alkaloid Production

The production of this compound alkaloids varies significantly depending on the specific grass-endophyte association, the developmental stage of the plant, and environmental conditions. The concentrations of different this compound derivatives, such as N-formylthis compound (NFL), N-acetylthis compound (NAL), and N-acetylnorthis compound (NANL), can differ substantially. These alkaloids can accumulate to high levels, sometimes exceeding 10 mg/g of grass tissue.[3]

Table 2: Concentrations of this compound Alkaloids in Various Grass-Endophyte Associations

| Host Grass Species | Endophyte Species | This compound Alkaloid | Concentration (µg/g dry weight) | Reference |

| Festuca arundinacea (Tall Fescue) | Epichloë coenophialum (Wild type) | N-formylthis compound (NFL) | 1043 (±236) | [4] |

| N-acetylthis compound (NAL) | 351 (±81) | [4] | ||

| N-acetylnorthis compound (NANL) | 91 (±62) | [4] | ||

| Festuca arundinacea (Tall Fescue) | Epichloë coenophialum (AR501) | N-formylthis compound (NFL) | 177 (±33) | [4] |

| N-acetylthis compound (NAL) | 68 (±16) | [4] | ||

| N-acetylnorthis compound (NANL) | 0 | [4] | ||

| Lolium and Festuca genera | Epichloë spp. | N-formylthis compound (NFL) | up to 5000 | [5] |

| Lolium pratense | Epichloë uncinata | Total Lolines | up to 20,000 | [6] |

| Perennial Ryegrass | Neotyphodium spp. (AR501) | N-formylthis compound (NFL) | 129 (±16) | [4] |

| N-acetylthis compound (NAL) | 0 | [4] | ||

| N-acetylnorthis compound (NANL) | 0 | [4] |

Visualizing the Pathway and Discovery Process

This compound Alkaloid Biosynthesis Pathway

The biosynthesis of this compound alkaloids is a complex process that begins with the amino acids L-proline and L-homoserine. The following diagram illustrates the key steps in the pathway and the genes responsible for catalyzing these transformations.

Caption: A simplified diagram of the this compound alkaloid biosynthesis pathway.

Experimental Workflow for LOL Gene Cluster Identification

The identification of the LOL gene cluster involves a multi-step process that combines molecular biology techniques with analytical chemistry. The following workflow outlines the key stages in this discovery process.

Caption: A logical workflow for the identification of the LOL gene cluster.

Detailed Experimental Protocols

Fungal Genomic DNA Library Construction in a Cosmid Vector

This protocol is essential for creating a library of large genomic DNA fragments, which is necessary for identifying and sequencing entire gene clusters.

-

Fungal Culture and Mycelia Harvest:

-

Grow the this compound-producing fungal strain (e.g., Neotyphodium uncinatum) in a suitable liquid medium (e.g., potato dextrose broth) with shaking for several days.

-

Harvest the mycelia by filtration and freeze-dry.

-

-

Genomic DNA Extraction:

-

Grind the freeze-dried mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

-

Isolate high-molecular-weight genomic DNA using a fungal DNA extraction kit or a standard protocol involving cell lysis, proteinase K digestion, and phenol-chloroform extraction.

-

-

Partial Digestion of Genomic DNA:

-

Partially digest the high-molecular-weight DNA with a restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for the cosmid vector (typically 30-45 kb).

-

Perform a series of trial digestions with varying enzyme concentrations and incubation times to optimize the fragment size.

-

-

Ligation and Packaging:

-

Dephosphorylate the partially digested genomic DNA fragments to prevent self-ligation.

-

Ligate the size-selected DNA fragments into the prepared cosmid vector arms.

-

Package the ligation products into lambda phage particles using an in vitro packaging extract.

-

-

Transfection and Library Plating:

-

Transfect an appropriate E. coli host strain with the packaged cosmids.

-

Plate the transfected cells on selective agar plates to obtain a library of cosmid clones.

-

RNA Interference (RNAi) for Gene Function Analysis

RNAi is a powerful tool for knocking down the expression of a specific gene to determine its function.

-

Construction of the RNAi Vector:

-

Amplify a fragment of the target lol gene (e.g., lolC) using PCR.

-

Clone the gene fragment into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

-

-

Agrobacterium tumefaciens-Mediated Transformation:

-

Introduce the RNAi vector into a suitable Agrobacterium tumefaciens strain.

-

Co-cultivate the engineered Agrobacterium with fungal protoplasts or mycelial fragments.

-

Select for transformed fungal colonies on a medium containing an appropriate antibiotic.

-

-

Analysis of Gene Silencing and this compound Production:

-

Extract RNA from the transformed and wild-type fungal strains.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target lol gene.

-

Extract and quantify this compound alkaloids from the culture filtrates of both transformed and wild-type strains using GC or LC-MS/MS to assess the impact of gene silencing on alkaloid production. A significant reduction in both gene expression and this compound accumulation in the RNAi transformants confirms the gene's role in the biosynthetic pathway.[1]

-

This compound Alkaloid Extraction and Quantification

Accurate quantification of this compound alkaloids is crucial for understanding their biosynthesis and biological activity.

-

Extraction:

-

Gas Chromatography (GC) Analysis:

-

Derivatize the extracted alkaloids if necessary.

-

Analyze the samples using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

-

Quantify the different this compound alkaloids by comparing their peak areas to those of known standards.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

LC-MS/MS offers a highly sensitive and specific method for this compound alkaloid analysis.[5][7]

-

Separate the extracted alkaloids on a suitable liquid chromatography column.

-

Detect and quantify the alkaloids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity. This method has been successfully used to identify and quantify seven different this compound alkaloids.[5]

-

Conclusion

The identification and characterization of the this compound alkaloid biosynthesis gene cluster have provided significant insights into the molecular machinery responsible for the production of these valuable natural products. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of natural product chemistry, fungal genetics, and drug development. A thorough understanding of the LOL gene cluster and its regulation is a critical step towards the metabolic engineering of this compound production for agricultural and pharmaceutical applications. Further research into the intricate regulatory networks governing the expression of the LOL cluster will undoubtedly unveil new opportunities for optimizing the production of these potent bioactive compounds.

References

- 1. Gene Clusters for Insecticidal this compound Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal this compound Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 3. This compound alkaloid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Quantification of this compound-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Loline Alkaloids: A Technical Guide to their Insecticidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loline alkaloids, a group of naturally occurring 1-aminopyrrolizidines produced by endophytic fungi of the genus Epichloë, exhibit potent insecticidal and insect-deterrent properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound alkaloids on insects. While the precise molecular targets are still under investigation, evidence points towards a neurotoxic mode of action, potentially involving the modulation of nicotinic acetylcholine receptors (nAChRs). This document summarizes the available quantitative data on the biological activity of this compound alkaloids, details the experimental protocols used in their study, and presents conceptual diagrams to illustrate the proposed mechanism of action and experimental workflows.

Introduction

This compound alkaloids are a class of bioactive compounds that provide herbivore resistance to grasses infected with Epichloë fungal endophytes.[1] Their unique chemical structure, featuring a saturated pyrrolizidine ring with a C2-C7 ether bridge, distinguishes them from other pyrrolizidine alkaloids.[1] Different substitutions at the C-1 amino group give rise to various this compound derivatives, such as N-formylthis compound (NFL), N-acetylthis compound (NAL), and N-methylthis compound (NML), each with varying degrees of insecticidal activity.[1] This guide focuses on the insecticidal properties of these alkaloids, aiming to provide a detailed resource for researchers in entomology, toxicology, and insecticide development.

Insecticidal and Behavioral Effects

This compound alkaloids are effective against a broad spectrum of insect pests, including species from the orders Hemiptera, Coleoptera, Lepidoptera, and Diptera.[1] Their effects manifest as toxicity, feeding deterrence, and developmental inhibition.

Toxicity

The toxicity of this compound alkaloids varies depending on the specific derivative and the target insect species. Several studies have quantified the lethal concentrations (LC₅₀) of different lolines.

Table 1: Toxicity of this compound Alkaloids to Various Insect Species

| This compound Derivative(s) | Insect Species | Bioassay Type | LC₅₀ Value | Reference |

| N-formylthis compound, N-acetylthis compound | Rhopalosiphum padi (Bird cherry-oat aphid) | Diet incorporation | 1-20 µg/mL | [1] |

| N-formylthis compound, N-acetylthis compound | Oncopeltus fasciatus (Large milkweed bug) | Diet incorporation | 1-20 µg/mL | [1] |

| N-formylthis compound, N-acetylthis compound, N-methylthis compound | Schizaphis graminum (Greenbug) | Topical application | Similar to nicotine sulfate | Riedell et al., 1991 |

Feeding Deterrence and Repellency

This compound alkaloids are potent feeding deterrents for many insect herbivores. This antifeedant activity reduces crop damage and can also lead to reduced insect fitness due to starvation.

Table 2: Antifeedant and Repellent Effects of this compound Alkaloids

| This compound Derivative(s) | Insect Species | Effect | Concentration | Reference |

| Alkaloid Extract (ALKE), this compound, NFL/NAL mix, NFL, NAL | Haematobia irritans (Horn fly) | Feeding reduction | 0.25 - 1.0 µg/µL | [2] |

| ALKE, NFL/NAL mix, NFL, NAL | Haematobia irritans (Horn fly) | Spatial repellency | Not specified | [2] |

| N-formylthis compound | Spodoptera frugiperda (Fall armyworm) | Reduced weight gain due to feeding deterrence | Not specified | [3] |

Developmental and Fecundity Effects

Exposure to this compound alkaloids can significantly impair the development and reproductive capacity of insects.[1] These sublethal effects can have a substantial impact on pest populations over time.

Proposed Mechanism of Action: Neurotoxicity

The primary mechanism of action of this compound alkaloids is believed to be neurotoxicity, although the precise molecular targets are yet to be definitively identified.[1] The rapid onset of symptoms and the nature of the observed effects are consistent with interference with the insect nervous system.

The Nicotinic Acetylcholine Receptor (nAChR) Hypothesis

The most compelling, albeit indirect, evidence for a specific molecular target points towards the nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for fast synaptic transmission in the insect central nervous system.

One study reported that N-methylthis compound (NML) exhibited a toxicity regression curve similar to that of nicotine sulfate, a well-known nAChR agonist. This suggests that NML may act on the same or a similar target.

Below is a conceptual diagram illustrating the hypothesized mechanism of action of this compound alkaloids at the insect synapse.

Caption: Hypothesized mechanism of this compound alkaloid neurotoxicity via nAChRs.

This proposed pathway suggests that this compound alkaloids may act as agonists at the nAChR, leading to continuous stimulation of the postsynaptic neuron. This hyperexcitation would disrupt normal nerve function, ultimately causing paralysis and death of the insect. It is crucial to note that this is a hypothetical model based on indirect evidence, and further research is required for confirmation.

Experimental Protocols

The study of this compound alkaloids involves a series of established methodologies for their extraction, purification, and biological evaluation.

This compound Alkaloid Extraction and Purification

A general workflow for the extraction and purification of this compound alkaloids from endophyte-infected plant material is outlined below.

Caption: General workflow for this compound alkaloid extraction and purification.

Detailed Methodology:

-

Sample Preparation: Freeze-dry and grind the endophyte-infected plant material (e.g., seeds, leaves) to a fine powder.

-

Extraction: Extract the ground material with an organic solvent such as chloroform or methanol.

-

Purification: The crude extract is often subjected to acid-base partitioning to separate the alkaloids. Further purification is achieved using chromatographic techniques like column chromatography or preparative thin-layer chromatography (TLC).

-

Analysis: The purified this compound alkaloids are identified and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Insect Bioassays

A variety of bioassays are employed to evaluate the insecticidal and behavioral effects of this compound alkaloids.

Caption: Workflow for insect bioassays of this compound alkaloids.

Commonly Used Bioassays:

-

Diet Incorporation Assays: this compound alkaloids are mixed into an artificial diet at various concentrations and fed to insects. This method is used to determine toxicity (LC₅₀) and chronic effects on development and fecundity.

-

Topical Application: A known amount of the this compound alkaloid dissolved in a suitable solvent is applied directly to the insect's cuticle. This assay assesses contact toxicity.

-

Choice and No-Choice Feeding Assays: Insects are presented with treated and untreated food sources to evaluate feeding deterrence and repellency.

-

Y-tube Olfactometer Assays: These assays are used to assess the repellent or attractive properties of volatile compounds, which can be relevant for certain this compound derivatives.

Future Research Directions

While significant progress has been made in understanding the insecticidal properties of this compound alkaloids, several key areas require further investigation:

-

Definitive Identification of Molecular Targets: Electrophysiological studies, including voltage-clamp and patch-clamp techniques on insect neurons, are needed to directly assess the effects of this compound alkaloids on ion channels and receptors.

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for nAChRs, GABA receptors, and octopamine receptors would provide direct evidence of this compound alkaloid interactions with these targets.

-

Structure-Activity Relationship (SAR) Studies: A more systematic investigation of the relationship between the chemical structure of different this compound derivatives and their insecticidal activity will aid in the design of more potent and selective insecticides.

-

Mechanisms of Resistance: As with any insecticide, understanding the potential for insects to develop resistance to this compound alkaloids is crucial for their long-term sustainable use.

Conclusion

This compound alkaloids represent a promising class of natural insecticides with a broad spectrum of activity. Their primary mechanism of action is neurotoxicity, with current evidence suggesting the nicotinic acetylcholine receptor as a potential target. This technical guide has summarized the existing knowledge on their insecticidal effects, provided an overview of experimental methodologies, and highlighted the critical need for further research to fully elucidate their molecular mechanism of action. A deeper understanding of how these potent natural compounds interact with the insect nervous system will be invaluable for the development of novel and effective pest management strategies.

References

The Structural Diversity of Naturally Occurring Loline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating structural diversity of naturally occurring loline alkaloids. These potent insecticidal and insect-deterrent compounds, produced by fungal endophytes within grasses, represent a promising area of research for the development of novel biocontrol agents. This document provides a comprehensive overview of their chemical structures, biosynthetic origins, and biological activities, alongside detailed experimental protocols for their analysis.

Introduction to this compound Alkaloids

This compound alkaloids are a class of 1-aminopyrrolizidine natural products characterized by a saturated pyrrolizidine ring system with a unique C2-C7 ether bridge and a primary amine at the C-1 position.[1] These compounds are primarily biosynthesized by endophytic fungi of the genus Epichloë (formerly Neotyphodium), which live in symbiotic relationships with various cool-season grasses.[1] The presence of these alkaloids in the host plant provides significant protection against a wide range of insect herbivores.[1] While exhibiting potent insecticidal activity, this compound alkaloids have demonstrated little to no toxicity in mammals, making them attractive candidates for the development of safe and effective biopesticides.

The structural diversity within the this compound alkaloid family arises from various substitutions on the C-1 amino group, leading to a range of derivatives with differing biological activities.[1] This guide will delve into the specifics of this structural variety, the biosynthetic pathways that create it, and the methods used to isolate and identify these complex molecules.

Structural Diversity of this compound Alkaloids

The core structure of all this compound alkaloids is the this compound base. The diversity of naturally occurring lolines is generated by the modification of the amino group at the C-1 position. The most common substitutions include methyl, formyl, and acetyl groups. This leads to a variety of this compound derivatives, each with potentially unique biological properties.

Table 1: Structures of Common Naturally Occurring this compound Alkaloids

| This compound Alkaloid | R1 Substituent | R2 Substituent | Chemical Formula |

| Northis compound | H | H | C₇H₁₂N₂O |

| This compound | H | CH₃ | C₈H₁₄N₂O |

| N-Methylthis compound (NML) | CH₃ | CH₃ | C₉H₁₆N₂O |

| N-Acetylnorthis compound (NANL) | H | COCH₃ | C₉H₁₄N₂O₂ |

| N-Acetylthis compound (NAL) | CH₃ | COCH₃ | C₁₀H₁₆N₂O₂ |

| N-Formylthis compound (NFL) | H | CHO | C₈H₁₂N₂O₂ |

| N-Formylnornoline | H | CHO | C₈H₁₂N₂O₂ |

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex process encoded by a cluster of genes known as the LOL gene cluster. The pathway begins with the amino acids L-proline and L-homoserine and proceeds through a series of enzymatic reactions to form the characteristic pyrrolizidine ring with the ether bridge. The diversification of the this compound structure occurs in the later stages of the pathway.

Caption: Biosynthetic pathway of this compound alkaloids.

Biological Activity of this compound Alkaloids

This compound alkaloids exhibit a broad spectrum of insecticidal and insect-deterrent activities against various insect orders. The specific activity can vary depending on the this compound derivative and the target insect species. N-formylthis compound and N-acetylthis compound are often the most abundant and among the most bioactive of the this compound alkaloids.

Table 2: Insecticidal and Antifeedant Activity of this compound Alkaloids

| This compound Alkaloid | Target Insect | Activity Type | Quantitative Data (LC₅₀ or other) | Reference |

| N-Formylthis compound | Bird cherry-oat aphid (Rhopalosiphum padi) | Insecticidal | LC₅₀: 1-20 µg/mL | [1] |

| N-Acetylthis compound | Large milkweed bug (Oncopeltus fasciatus) | Insecticidal | LC₅₀: 1-20 µg/mL | [1] |

| N-Formylthis compound | Greenbug (Schizaphis graminum) | Insecticidal | 3-day LC₅₀: 9.3 µg/mL | [2] |

| N-Formylthis compound | American cockroach (Periplaneta americana) | Contact Toxicity | 73% mortality at 10 µg/cm² (24h) | [2] |

| N-Formylthis compound | Cat flea (Ctenocephalides felis) | Contact Toxicity | 95% mortality at 50 µg/cm² | [2] |

| N-Formylthis compound | Horn fly (Haematobia irritans) | Antifeedant | 80.1% antifeedancy at 1.0 µg/µL | [3][4] |

| N-Acetylthis compound | Horn fly (Haematobia irritans) | Antifeedant | 62.8% antifeedancy at 1.0 µg/µL | [3][4] |

| This compound | Horn fly (Haematobia irritans) | Antifeedant | 57.6% antifeedancy at 1.0 µg/µL | [3][4] |

Experimental Protocols

Extraction of this compound Alkaloids from Endophyte-Infected Grasses

This protocol describes a general method for the extraction of this compound alkaloids from plant material for subsequent analysis.

Materials:

-

Freeze-dried, ground grass tissue

-

Isopropanol/water (e.g., 70:30, v/v) or 80% ethanol

-

Centrifuge tubes (50 mL)

-

Shaker or vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

-

Methanol

-

Dichloromethane

-

0.5 M Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Weigh approximately 100 mg of freeze-dried, ground grass tissue into a 50 mL centrifuge tube.

-

Add 10 mL of isopropanol/water solution to the tube.

-

Vortex vigorously for 1 minute, then shake for 2 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) on the plant material pellet for exhaustive extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure or a stream of nitrogen.

-

For further purification (acid-base extraction): a. Redissolve the dried extract in 20 mL of 0.5 M HCl. b. Wash the acidic solution three times with 20 mL of dichloromethane to remove non-basic compounds. Discard the organic layers. c. Adjust the pH of the aqueous layer to ~10-11 with ammonium hydroxide. d. Extract the basic aqueous layer three times with 20 mL of dichloromethane. e. Combine the organic layers and dry over anhydrous sodium sulfate. f. Evaporate the dichloromethane to yield the crude this compound alkaloid extract.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile this compound alkaloids.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at 10 °C/min.

-

Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound alkaloids.[5][6][7][8]

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Mass Spectrometer: AB Sciex 3200 QTRAP or equivalent triple quadrupole mass spectrometer.

-

Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500 °C

-

Curtain Gas: 20 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions should be optimized for each this compound alkaloid of interest. For example:

-

N-Formylthis compound: m/z 183.1 -> 82.1

-

N-Acetylthis compound: m/z 197.1 -> 82.1

-

Caption: General experimental workflow for this compound alkaloid analysis.

References

- 1. This compound alkaloid - Wikipedia [en.wikipedia.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Antifeedant Effects and Repellent Activity of this compound Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification and Quantification of this compound-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Loline Alkaloid Extraction from Fescue Grass

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loline alkaloids are saturated aminopyrrolizidine compounds produced by fungal endophytes (notably Epichloë species) that live in a symbiotic relationship with various cool-season grasses, such as tall fescue (Festuca arundinacea) and meadow fescue (Festuca pratensis).[1][2][3] These alkaloids are of significant interest due to their potent insecticidal and insect-deterrent properties, which protect the host grass from a range of pests.[1][4] The primary this compound alkaloids found in endophyte-infected fescue include N-formylthis compound (NFL), N-acetylthis compound (NAL), and N-acetyl northis compound (NANL).[5] This document provides detailed protocols for the extraction, purification, and analysis of this compound alkaloids from fescue grass, intended for research and development purposes.

Experimental Protocols

Two primary protocols are presented: one optimized for high-throughput analytical quantification and another for larger-scale preparative isolation of total this compound alkaloids.

Protocol 1: Analytical Extraction via Isopropanol/Water Shaking Method

This protocol is adapted from a method demonstrated to have high sensitivity, accuracy, and precision, making it ideal for quantitative analysis by LC-MS/MS.[6][7]

1. Sample Preparation:

- Collect fescue tillers (approximately 40 per sample) and immediately freeze them.[8]

- Lyophilize (freeze-dry) the plant material to remove water.

- Grind the dried tillers to a fine powder using a cyclonic mill with a 1mm screen to ensure homogeneity.[8]

2. Extraction:

- Weigh 50 mg of the ground, lyophilized fescue tissue into a centrifuge tube.[2]

- Add 1 mL of an isopropanol/water solvent mixture.

- Seal the tube and place it on a mechanical shaker for a designated period (e.g., 1-2 hours) at room temperature.

- Centrifuge the mixture at 5000 x g for 5 minutes to pellet the solid plant material.[2]

3. Sample Filtration and Analysis:

- Carefully transfer the supernatant to a clean vial, passing it through a 0.2 µm polytetrafluoroethylene (PTFE) filter.[9]

- The filtered extract is now ready for direct analysis via LC-MS/MS for the identification and quantification of individual this compound alkaloids.[6][10]

Protocol 2: Preparative Scale Acid-Base Extraction

This method is suitable for isolating a larger quantity of total this compound alkaloids for further purification or bioactivity screening.[4][11]

1. Sample Preparation:

- Grind a significant quantity of endophyte-infected tall fescue seed (e.g., 500 g) to a fine powder using a Wiley mill.[12]

2. Basification and Initial Extraction:

- In a large vessel, wet the ground seed powder with 1 N NaOH solution and allow it to incubate for 1 hour. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.[12]

- Add 1000 mL of chloroform to the mixture.[12]

- Sonicate the chloroform-seed mixture for 20 minutes to enhance extraction efficiency.[12]

- Filter the mixture through cheesecloth to remove the bulk seed debris.[12]

3. Acid Wash and Re-extraction:

- Take the resulting chloroform solution and perform an acid wash by adding a 5% HCl solution.[4] The alkaloids will move from the organic phase into the acidic aqueous phase as hydrochloride salts.

- Separate and discard the chloroform layer.

- Alkalinize the aqueous layer to a pH of 11-12 using a base such as NH4OH or NaOH.[4][12] This converts the alkaloids back to their free base form.

- Extract the alkaloids from the basified aqueous solution into a fresh volume of chloroform.[12] Repeat this extraction three times to maximize yield.

4. Drying and Concentration:

- Combine the chloroform extracts and dry them over anhydrous sodium sulfate.[12]

- Filter the dried solution to remove the sodium sulfate.

- Evaporate the chloroform under reduced pressure to yield a crude alkaloid extract, typically an orange-brown oil.[4][11] This extract can be used for further purification.

Protocol 3: Purification of Individual this compound Alkaloids

The crude alkaloid extract obtained from Protocol 2 can be further purified to isolate specific compounds like NFL and NAL.

-

Column Chromatography (CC) and Preparative Thin Layer Chromatography (pTLC): These standard chromatographic techniques are effective for separating individual this compound alkaloids from the crude extract.[4][11][13] The specific mobile and stationary phases would need to be optimized based on the polarity of the target compounds.

Data Presentation

Quantitative data from various studies are summarized below for comparison.

Table 1: Comparison of this compound Alkaloid Extraction & Analysis Methods

| Method | Solvent System | Target Scale | Primary Advantage | Analytical Technique | Reference |

| Shaking Extraction | Isopropanol/Water | Analytical | High sensitivity, accuracy (80-120% recovery), and precision (<10% CV).[6][7] | LC-MS/MS | [6][7] |

| Acid-Base Extraction | Chloroform, HCl, NaOH/NH4OH | Preparative | Yields a bulk alkaloid extract for further purification.[4] | GC-MS | [4][11] |

| Methanol Extraction | 80% Methanol | Analytical | Routine method for analysis.[9][14] | HPLC | [9] |

| Ethanol Extraction | 80% Ethanol | Preparative | Suitable for very large scale (kg) extractions.[15] | HPLC | [15] |

Table 2: Reported Concentrations of this compound Alkaloids in Fescue Grass

| This compound Alkaloid | Host Plant | Concentration | Notes | Reference |

| N-formylthis compound (NFL) | Endophyte-infected grasses | ~5 mg/g (dry matter) | Most abundant this compound alkaloid. | [6][7] |

| N-acetylthis compound (NAL) | Endophyte-infected grasses | < 5 mg/g (dry matter) | Second most abundant this compound. | [6][7] |

| Total Lolines | Tall Fescue (KY31) | 2407 - 3427 ppm (µg/g) | Annual variation in field conditions. | [9] |